molecular formula C14H13N3O5 B2643382 (7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid CAS No. 1326864-64-5

(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid

Cat. No. B2643382
CAS RN: 1326864-64-5
M. Wt: 303.274
InChI Key: PEPQLUXVAQRUMU-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as indoles . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions . For instance, pyrazolines were synthesized according to the published procedures in the literature . In brief, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol (25 ml) in the presence of glacial acetic acid (0.05 ml) was refluxed for synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimido[5,4-b]indole scaffold with dimethoxy groups at positions 7 and 8, a 4-oxo group, and an acetic acid group . The molecular formula is C16H15N3O5 .


Chemical Reactions Analysis

Indoles are frequently used in the synthesis of various organic compounds . They are often involved in multicomponent reactions for the synthesis of various heterocyclic compounds .

Scientific Research Applications

Synthesis of Coumarin Derivatives

The compound can be used in the synthesis of coumarin derivatives . Coumarin derivatives have good biological activity and application value in fluorescent probes . They are widely found in various natural plants as well as microbial metabolites .

Synthesis of Heterocycles

The compound can be used in the synthesis of related four-membered to seven-membered heterocycles . Many of these heterocycles show unique biological activities .

Anti-HIV Activity

The compound has potential anti-HIV activity . A series of novel indolyl and oxochromenyl xanthenone derivatives were reported and their molecular docking studies were performed as an anti-HIV-1 .

Antimicrobial Activity

The compound has potential antimicrobial activity . The half maximal inhibitory concentration (IC 50) of the tested samples against tested microorganisms was reported .

Synthesis of Acetic Acid Esters

The compound can be used in the synthesis of 2-R-2-(1-aryl-7,8-dimethoxy-5H-2,3-benzodiazepin-4-yl)acetic acid esters . A method for this synthesis from 2-R-2-(1-aryl-7,8-dimethoxy-5H-2,3-benzodiazepin-4-ylsulfanyl)acetic acid esters through Eschenmoser reaction has been developed .

Enhancement of Analgesic Activity

The compound can be used to enhance the analgesic activity of certain drugs . Pharmacological tests showed that replacement of the benzyl phenyl ring in N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides by an isosteric heterocycle led to a noticeable increase in the analgesic activity .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that some compounds with similar structures have been found to stimulate Toll-like receptor 4 (TLR4) in human and mouse cells .

properties

IUPAC Name

2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-21-9-3-7-8(4-10(9)22-2)16-13-12(7)15-6-17(14(13)20)5-11(18)19/h3-4,6,16H,5H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPQLUXVAQRUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid

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